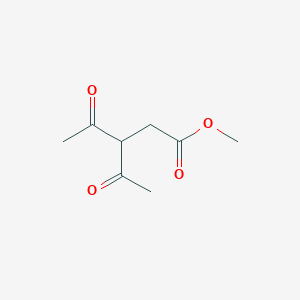

Methyl 3-acetyl-4-oxopentanoate

Description

Significance of β-Keto Esters in Organic Synthesis

The importance of β-keto esters in organic synthesis cannot be overstated. Their structure facilitates a variety of crucial reactions, including condensations, cyclizations, and alkylations. fiveable.me The presence of acidic protons on the alpha-carbon, situated between the two carbonyl groups, allows for the ready formation of a resonance-stabilized enolate ion. fiveable.me This enolate is a potent nucleophile, capable of participating in a multitude of bond-forming reactions, most notably the Claisen condensation, which is a fundamental method for constructing larger carbon skeletons. fiveable.mefiveable.me

Furthermore, β-keto esters are key precursors in the synthesis of a wide range of compounds. Through reactions such as hydrolysis and decarboxylation, they can be converted into ketones, esters, and carboxylic acids. nih.gov Their ability to undergo intramolecular cyclization is particularly useful for building cyclic and heterocyclic frameworks, which are common motifs in medicinally important molecules. fiveable.mefiveable.me The transesterification of β-keto esters is another significant transformation, providing a direct route to various ester derivatives without the need to form intermediate carboxylic acids, which can be unstable and prone to decarboxylation. rsc.org This versatility has cemented the role of β-keto esters as indispensable tools in the synthetic chemist's arsenal.

Overview of Advanced Research on Methyl 3-acetyl-4-oxopentanoate

Recent research on this compound has focused on leveraging its unique structure for the development of novel synthetic methods. The compound, identified by the CAS number 39265-95-7, possesses a molecular formula of C8H12O4 and a molecular weight of 172.18 g/mol . nih.gov Its structure features two ketone functionalities and a methyl ester group, presenting multiple sites for chemical modification.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H12O4 | PubChem nih.gov |

| Molecular Weight | 172.18 g/mol | PubChem nih.gov |

| CAS Number | 39265-95-7 | PubChem nih.gov |

| IUPAC Name | This compound | PubChem nih.gov |

| SMILES | CC(=O)C(CC(=O)OC)C(=O)C | PubChem nih.gov |

Advanced studies have explored the reactivity of this compound in multicomponent reactions. For instance, its reaction with aromatic aldehydes and propane-1,2-diamine has been shown to yield complex heterocyclic structures like 4-acyl-1-(2-aminopropyl)-5-aryl-3-hydroxy-2,5-dihydro-1H-pyrrol-2-ones. researchgate.net These types of reactions highlight the potential of this β-keto ester to serve as a scaffold for generating molecular diversity in a single synthetic operation.

Furthermore, research into related β-keto esters provides a broader context for the potential applications of this compound. For example, palladium-catalyzed reactions of allylic β-keto esters have opened up new avenues for synthesis that are not achievable through traditional methods. nih.gov These advanced methodologies, which often involve transformations like decarboxylation followed by reductive elimination or aldol (B89426) condensation, expand the synthetic utility of the β-keto ester functional group. nih.gov While specific research directly on this compound is ongoing, the broader trends in β-keto ester chemistry suggest a promising future for its application in the synthesis of complex and valuable molecules.

Structure

3D Structure

Properties

CAS No. |

39265-95-7 |

|---|---|

Molecular Formula |

C8H12O4 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

methyl 3-acetyl-4-oxopentanoate |

InChI |

InChI=1S/C8H12O4/c1-5(9)7(6(2)10)4-8(11)12-3/h7H,4H2,1-3H3 |

InChI Key |

ROMFKYHOMHRLEL-UHFFFAOYSA-N |

SMILES |

CC(=O)C(CC(=O)OC)C(=O)C |

Canonical SMILES |

CC(=O)C(CC(=O)OC)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3 Acetyl 4 Oxopentanoate

Established Synthetic Routes

The primary established method for synthesizing Methyl 3-acetyl-4-oxopentanoate involves the alkylation of an enolate, a common carbon-carbon bond-forming strategy in organic chemistry.

Synthesis via Alkylation of Acetylacetone (B45752) with Methyl Bromoacetate (B1195939)

A principal route to this compound is the alkylation of acetylacetone (also known as 2,4-pentanedione). This reaction falls under the category of acetoacetic ester synthesis, which utilizes the enhanced acidity of the α-hydrogens located between the two carbonyl groups.

The synthesis begins with the deprotonation of acetylacetone by a suitable base to form a resonance-stabilized enolate ion. This nucleophilic enolate then reacts with an electrophilic alkylating agent, in this case, methyl bromoacetate, via an SN2 reaction. libretexts.orglibretexts.org The backside attack of the enolate on the methyl bromoacetate displaces the bromide leaving group, forming the desired C-C bond and yielding this compound. libretexts.org

The success of the alkylation reaction is highly dependent on the chosen reaction conditions. A strong base is required to quantitatively form the enolate from acetylacetone.

Base Selection: Sodium ethoxide is a commonly used base for this type of transformation as it is strong enough to deprotonate the relatively acidic α-hydrogens of the dicarbonyl starting material. libretexts.org The use of an alkoxide base that matches the ester portion of the reactant (if applicable) is a standard practice to prevent transesterification side reactions. libretexts.org Other strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can also be employed, often leading to higher yields. libretexts.orgorganic-chemistry.org

Solvent: The reaction is typically carried out in an aprotic solvent, such as ethanol (B145695) when using sodium ethoxide, or tetrahydrofuran (B95107) (THF) when using stronger bases like LDA.

Temperature: Low temperatures, such as -78 °C, are often used, especially with very strong bases like LDA, to control the reaction rate and minimize side reactions. libretexts.org

Table 1: Representative Reaction Conditions for Alkylation of Acetylacetone

| Parameter | Condition | Rationale |

| Starting Material | Acetylacetone | Possesses acidic α-hydrogens between two carbonyls. |

| Alkylating Agent | Methyl Bromoacetate | Provides the methyl ester moiety via SN2 reaction. |

| Base | Sodium Ethoxide (NaOEt) | Sufficiently strong to form the enolate. libretexts.org |

| Solvent | Ethanol | Compatible with sodium ethoxide. |

| Temperature | Varies (e.g., reflux) | To ensure the reaction proceeds to completion. |

The efficiency of the synthesis is influenced by several factors. The SN2 nature of the key alkylation step means that primary alkyl halides, like methyl bromoacetate, are ideal electrophiles. libretexts.org The use of a full equivalent of base is necessary because the product, a β-keto ester, is itself acidic and will be deprotonated by the base, driving the reaction equilibrium forward. libretexts.org

Post-reaction workup typically involves neutralization with a dilute acid, followed by extraction of the product into an organic solvent. orgsyn.org Purification is then achieved through distillation under reduced pressure to obtain the final product. While specific yield data for this exact transformation is not extensively published in comparative studies, similar acetoacetic ester syntheses are known for their reliability and good to excellent yields, often exceeding 60-80% under optimized conditions.

Exploration of Alternative Synthetic Pathways

Beyond the standard alkylation approach, other synthetic strategies are being investigated to improve efficiency, reduce waste, and utilize different starting materials.

Investigations into Claisen Condensation Analogues

The Claisen condensation is a fundamental reaction that forms β-keto esters by joining two ester molecules. masterorganicchemistry.com A "crossed" Claisen condensation, which involves two different ester partners, could theoretically be adapted to synthesize this compound. organic-chemistry.orgfiveable.me

For a successful crossed Claisen condensation, one of the esters must not have enolizable α-hydrogens to prevent self-condensation. fiveable.me A potential, though hypothetical, route could involve the reaction of the enolate of methyl acetate (B1210297) with a suitable acetylating agent like acetyl chloride, although this more closely resembles an acylation of an ester enolate. A more direct Claisen-type approach is challenging for this specific target due to the symmetric nature of the desired product's core, which is derived from acetylacetone. However, variations of the Claisen reaction, which use pre-formed enolates or silyl (B83357) enol ethers and react them with acyl chlorides, represent a viable, modern alternative for constructing the C-C bond in a controlled manner. organic-chemistry.org

Novel Catalytic Approaches to this compound Formation

Research into novel catalytic methods offers promising avenues for organic synthesis. While specific catalytic routes for this compound are not yet widely established, related research points to potential strategies.

One area of exploration involves the use of transition metal catalysts. For instance, the thermal reaction of acetyl manganese pentacarbonyl with methyl methacrylate (B99206) has been shown to produce a related compound, methyl(2-methyl 4-oxopentanoate), suggesting that organometallic complexes could mediate the formation of similar structures. rsc.org

Another approach involves solid base catalysts. Processes for synthesizing other esters, such as methyl glycolate (B3277807) from glyoxal, have been effectively carried out using solid base catalysts like mixed oxides of magnesium and zirconium. lpnu.ua These heterogeneous catalysts are easily separable from the reaction mixture, can often be reused, and can provide high selectivity. lpnu.ua Adapting such solid base catalytic systems for the C-alkylation of β-dicarbonyl compounds could represent a more sustainable and efficient future synthetic route.

Chemical Reactivity and Mechanistic Investigations of Methyl 3 Acetyl 4 Oxopentanoate

Carbon-Carbon Bond Cleavage Reactions

The cleavage of carbon-carbon bonds is a powerful strategy in organic synthesis for the construction of complex molecular architectures. For β-dicarbonyl compounds like methyl 3-acetyl-4-oxopentanoate, the bond between the carbonyl carbon and the adjacent α-carbon is susceptible to cleavage under specific catalytic conditions.

Mechanistic Postulations for Cleavage Pathways

Understanding the mechanism of copper-catalyzed C-C(O)C bond cleavage is essential for the rational design of more efficient and selective catalytic systems.

While a specific catalytic cycle for this compound is not provided, a plausible mechanism for the copper-catalyzed C-C(O)C bond cleavage of a monoalkylated β-diketone can be postulated based on related studies.

A proposed catalytic cycle for the copper-catalyzed C-C bond cleavage of β-alkoxy alcohols involves a Cu(I) species. nih.govnih.govacs.org The mechanism for the cleavage of 1,2- and 1,3-dihydroxy compounds has been explained based on XPS data. nih.govnih.govacs.org

In the context of ketone oxidation, a common key intermediate is an α-peroxo ketone. nih.gov The fate of this intermediate determines whether C-C cleavage or C-H hydroxylation occurs. The cleavage of the peroxide, likely catalyzed by copper, generates an α-oxy radical which is predicted to spontaneously lead to C-C bond cleavage. nih.gov

A general proposed catalytic cycle for the copper-catalyzed C-C(O)C bond cleavage of a monoalkylated β-diketone to form an α,β-unsaturated ketone likely involves the following steps:

Deprotonation: The β-diketone is deprotonated by a base to form an enolate.

Coordination: The enolate coordinates to the copper catalyst.

Oxidative Addition/Electron Transfer: An oxidative process, potentially involving an external oxidant or a redox-active ligand, leads to the formation of a key intermediate.

C-C Bond Cleavage: The crucial carbon-carbon bond is cleaved, leading to the formation of the product fragment.

Product Release and Catalyst Regeneration: The α,β-unsaturated ketone product is released, and the copper catalyst is regenerated to complete the catalytic cycle.

Further detailed mechanistic studies, including in-situ spectroscopy and computational analysis, would be necessary to fully elucidate the precise catalytic cycle for this compound.

Role of Intermediates and Transition States

In any multi-step chemical reaction, the pathway from reactants to products proceeds through one or more transient species known as intermediates and high-energy states called transition states. An intermediate is a molecule that is formed in one step and consumed in a subsequent step, corresponding to a valley in a reaction energy diagram. organic-chemistry.orgrsc.org While often too transient to be isolated, intermediates are more stable than the transition states that flank them. rsc.org

For a compound like this compound, reactions such as nucleophilic additions or condensations are multi-step processes. For instance, a base-catalyzed condensation reaction would involve:

Step 1: Deprotonation of the active methylene (B1212753) group by a base to form a resonance-stabilized enolate intermediate. This step passes through a transition state.

Step 2: The nucleophilic enolate attacks an electrophile (e.g., another carbonyl compound). This step involves its own transition state as the new carbon-carbon bond forms. rsc.org

Each of these steps has a unique transition state and may involve one or more intermediates, as illustrated in a typical reaction energy diagram.

Reaction Energy Diagram (Illustrative)

This diagram illustrates a two-step reaction, showing the energy profile as reactants (R) pass through a first transition state (TS1) to form an intermediate (I), which then proceeds through a second transition state (TS2) to yield the final products (P).

Transformations Involving Carbonyl Groups

The presence of two non-equivalent ketone carbonyls and an ester carbonyl gives this compound a rich and varied reactivity profile centered on these functional groups.

Selective Reduction Studies

The selective reduction of one carbonyl group in a dicarbonyl compound, especially in the presence of an ester, is a common challenge in organic synthesis. Reagents like sodium borohydride (B1222165) (NaBH₄) are known for their chemoselectivity, typically reducing aldehydes and ketones much faster than esters.

In the case of this compound, the two ketone carbonyls exhibit different reactivity due to steric and electronic factors. The carbonyl at the 4-position is flanked by a methyl group and the substituted methine carbon, while the acetyl carbonyl at the 3-position is less sterically hindered. This difference allows for potential selective reduction.

Studies on similar molecules, such as the reduction of methyl 4-formylbenzoate (B8722198) using NaBH₄, demonstrate the selective reduction of an aldehyde or ketone in the presence of a methyl ester. The reaction is typically carried out in an alcohol solvent like ethanol (B145695) at low temperatures (e.g., in an ice bath) to enhance selectivity.

Table 1: Representative Conditions for Selective Carbonyl Reduction

| Reagent | Substrate Type | Solvent | Typical Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Aldehyde/Ketone with Ester | Ethanol | Ice bath (0°C), 15-30 min | Selective reduction of the aldehyde/ketone to an alcohol; ester group remains intact. | |

| Lithium Borohydride (LiBH₄) | Ester with other functional groups | - | - | Commonly used for the selective reduction of esters to alcohols. | nih.gov |

Oxidation Pathways and Products

The oxidation of β-dicarbonyl compounds can lead to a variety of products, often involving cleavage of carbon-carbon bonds. The specific outcome depends on the oxidant used and the reaction conditions.

Common oxidizing agents for ketones include permanganate, chromate (B82759) derivatives, and peroxides. tcichemicals.comorganic-chemistry.org For β-diketones, oxidation with alkaline hydrogen peroxide can lead to the formation of carboxylic acids. rsc.org The reaction mechanism often involves nucleophilic attack of the peroxide on a carbonyl group, followed by rearrangement and cleavage.

A versatile method for the oxidative cleavage of 1,3-diketones and β-keto esters utilizes an Oxone/aluminum trichloride (B1173362) system in an aqueous medium. organic-chemistry.orgacs.org This process is believed to proceed through the formation of an α-hydroxy dicarbonyl intermediate, which is further oxidized to a tricarbonyl species that subsequently cleaves. acs.org For a substrate like this compound, this could potentially yield a mixture of smaller carboxylic acids and keto-acids.

Table 2: Potential Oxidation Products of β-Diketones

| Oxidizing System | Substrate Type | General Products | Reference |

|---|---|---|---|

| Alkaline Hydrogen Peroxide | β-Diketone (R¹CO-CH₂-COR²) | Carboxylic acids (R¹COOH, R²COOH) and formic acid (or its oxidation products). | rsc.org |

| Oxone / AlCl₃ | β-Keto Ester / 1,3-Diketone | α-Keto esters and 1,2-diketones via oxidative cleavage. | organic-chemistry.orgacs.org |

| Manganese(III) Ions | 2,4-Pentanedione | Proceeds via an inner-sphere reaction involving an intermediary Mn-Enol complex. | chemicalpapers.com |

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of carbonyl groups. nih.gov The electrophilic carbonyl carbon is attacked by a nucleophile, causing the C=O pi bond to break and the carbon to rehybridize from sp² to sp³. pearson.com The reactivity of the carbonyl group is influenced by both steric hindrance and electronic effects. nih.govpearson.com

In this compound, the two ketone carbonyls offer different environments for nucleophilic attack.

The acetyl carbonyl (at C=O of the acetyl group) is generally more accessible to nucleophiles due to less steric hindrance compared to the other ketone group.

The ketone carbonyl at the 4-position is more sterically hindered, being attached to a methyl group and the bulky acetyl-substituted carbon.

Therefore, nucleophilic addition reactions are expected to occur preferentially at the acetyl carbonyl. The addition can be reversible or irreversible depending on the basicity of the incoming nucleophile. nih.gov For example, addition of strong nucleophiles like Grignard reagents or hydride ions is typically irreversible, while addition of weaker nucleophiles like water or alcohols is often reversible. tcichemicals.comnih.gov

Reactivity of the Active Methylene Group

The methylene group (-CH₂-) positioned between the two carbonyl groups in this compound is known as an "active methylene" group.

The electron-withdrawing inductive effects of the two adjacent carbonyl groups significantly increase the acidity of the α-hydrogens. nih.gov Deprotonation by a base results in a resonance-stabilized enolate anion, where the negative charge is delocalized over the oxygen atoms of both carbonyls and the central carbon atom. This stability makes the formation of the enolate favorable and is the basis for the characteristic reactivity of this group.

Condensation Reactions

The stabilized enolate generated from the active methylene group is an excellent carbon nucleophile. It can participate in a variety of condensation reactions, where it attacks an electrophilic carbon, such as the carbon of another carbonyl group.

A classic example is the Knoevenagel condensation, where an active methylene compound reacts with an aldehyde or ketone in the presence of a weak base (like an amine) to form a new carbon-carbon double bond after a subsequent dehydration step. Condensation of 1,3-dicarbonyls like 2,4-pentanedione with aldehydes can be catalyzed by bases such as ammonium (B1175870) acetate (B1210297). uni.lu In the case of this compound, the enolate would readily react with electrophiles like aldehydes, leading to the formation of more complex molecular structures.

Alkylation and Acylation Studies

The presence of an active methylene group flanked by two carbonyl functionalities in this compound renders the α-hydrogen acidic and susceptible to deprotonation by a suitable base. The resulting enolate is a potent nucleophile that can readily participate in alkylation and acylation reactions, leading to the formation of new carbon-carbon bonds at the α-position.

Alkylation Reactions: The introduction of alkyl groups onto the carbon framework of this compound can be achieved through reaction with various alkylating agents, such as alkyl halides. The reaction typically proceeds via an S\textsubscript{N}2 mechanism, where the enolate ion attacks the electrophilic carbon of the alkyl halide. The choice of base and reaction conditions can influence the outcome, with the potential for both C-alkylation and O-alkylation. However, C-alkylation is generally the predominant pathway for β-dicarbonyl compounds.

While specific studies detailing the alkylation of this compound are not extensively reported in readily available literature, the general reactivity of β-keto esters provides a strong basis for predicting its behavior. For instance, the alkylation of similar β-keto esters is a well-established synthetic methodology.

Acylation Reactions: The acylation of this compound introduces an additional acyl group, further extending the carbon chain and functional complexity of the molecule. This transformation is typically carried out using acylating agents like acyl chlorides or anhydrides in the presence of a suitable base or Lewis acid catalyst. youtube.comorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org The reaction proceeds through the nucleophilic attack of the enolate on the electrophilic carbonyl carbon of the acylating agent.

The mechanism of Friedel-Crafts acylation, for example, involves the formation of a highly electrophilic acylium ion, which is then attacked by the nucleophilic enolate. youtube.com This method is a powerful tool for creating new C-C bonds. masterorganicchemistry.com

Interactive Data Table: Alkylation and Acylation Reactions of β-Dicarbonyl Compounds

| Reactant (β-Dicarbonyl) | Electrophile | Catalyst/Base | Solvent | Product | Reference(s) |

| Acetylacetone (B45752) | Substituted Benzaldehydes | Piperidine/Acetic Acid | - | 3-Aryl-2,4-pentanediones | researchgate.net |

| Ethyl Acetoacetate | Aryl Aldehydes, Urea (B33335) | Acid/Base | Various | Dihydropyrimidinones | nih.gov |

| Indoles | Acyl Chlorides | Diethylaluminum Chloride | CH₂Cl₂ | 3-Acylindoles | evitachem.com |

| Benzene | Ethanoyl Chloride | Aluminum Chloride | - | Phenylethanone | libretexts.org |

This table presents examples of alkylation and acylation-type reactions with related β-dicarbonyl compounds to illustrate the expected reactivity of this compound.

Derivatization and Functionalization Strategies

The rich chemical functionality of this compound allows for a wide array of derivatization and functionalization strategies, enabling its transformation into more complex molecules, particularly heterocyclic systems.

Knoevenagel Condensation: The active methylene group of this compound can participate in Knoevenagel condensation reactions with aldehydes and ketones. researchgate.netresearchgate.netrsc.orgnih.govpsu.edu This reaction, typically catalyzed by a weak base such as an amine, involves the formation of a new carbon-carbon double bond. The initial step is the deprotonation of the α-carbon to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration leads to the formation of an α,β-unsaturated product. The reaction can be influenced by various factors, including the nature of the catalyst and the reaction medium. rsc.org

Synthesis of Pyrimidines and other Heterocycles: The 1,3-dicarbonyl moiety in this compound is a key synthon for the construction of various heterocyclic rings, most notably pyrimidines. The Biginelli reaction, a one-pot multicomponent reaction, provides a direct route to dihydropyrimidinones by reacting a β-keto ester with an aldehyde and urea or thiourea. nih.gov This reaction is of significant interest due to the pharmacological importance of the resulting pyrimidine (B1678525) derivatives.

Furthermore, cyclocondensation reactions with other binucleophiles can lead to a diverse range of heterocyclic structures. For instance, reaction with hydrazine (B178648) derivatives can yield pyrazoles, while reaction with amidines can lead to the formation of pyrimidines. googleapis.comresearchgate.net These reactions underscore the utility of this compound as a versatile building block in heterocyclic chemistry.

Interactive Data Table: Derivatization and Functionalization of this compound Analogues

| Reactant (β-Dicarbonyl) | Reagent(s) | Product Type | Catalyst/Conditions | Reference(s) |

| Ethyl Acetoacetate | Aryl Aldehydes, Urea/Thiourea | Dihydropyrimidinones | Acid or Lewis Acid | nih.gov |

| Acetylacetone | Substituted Benzaldehydes | 3-Aryl-2,4-pentanediones | Piperidine, Acetic Acid | researchgate.net |

| 2-(1-Phenylvinyl)benzaldehyde | Malonates | Indenes and Benzofulvenes | Piperidine/AcOH or TiCl₄/Pyridine (B92270) | nih.gov |

| 3-Oxobutanoic Acid | Aliphatic/Aromatic Aldehydes | α,β-Unsaturated Ketones/β-Ketols | Pyridine | psu.edu |

This table illustrates the derivatization potential of compounds structurally related to this compound, highlighting its applicability in the synthesis of diverse molecular scaffolds.

Applications of Methyl 3 Acetyl 4 Oxopentanoate in Advanced Organic Synthesis

Precursor in the Synthesis of α,β-Unsaturated Ketones

The reactivity of Methyl 3-acetyl-4-oxopentanoate, stemming from its ketone and ester groups, enables its use in the synthesis of α,β-unsaturated ketones. nbinno.com These motifs are fundamental components in many biologically active molecules and are key intermediates in numerous synthetic pathways. The general approach involves the condensation of the dicarbonyl compound with an aldehyde or ketone, followed by a dehydration step to yield the conjugated system. nih.govvjs.ac.vn

The synthesis of α,β-unsaturated ketones from this compound is often a crucial initial step in more extensive, multi-step synthetic sequences. The resulting unsaturated ketone is itself a versatile intermediate, primed for a variety of subsequent transformations. The electrophilic β-carbon of the enone system is susceptible to attack by nucleophiles in Michael addition reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. Furthermore, the diene component of the molecule can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct complex cyclic and bicyclic frameworks. This strategic utility positions this compound as a foundational starting material for assembling more elaborate molecular structures.

The synthesis of α,β-unsaturated ketones using achiral starting materials typically results in a racemic mixture if a new stereocenter is formed. However, controlling the stereochemistry of these reactions is a significant area of research. The use of chiral auxiliaries or catalysts can guide the reaction to favor the formation of one stereoisomer over another, which is critical in the synthesis of pharmaceuticals and other biologically active compounds where specific stereoisomers have desired effects. medchemexpress.comresearchgate.net Researchers have investigated the use of such auxiliaries to control the stereochemistry in reactions involving similar β-dicarbonyl compounds. medchemexpress.com The geometry of the newly formed double bond (E/Z isomerism) is another important stereochemical outcome that can be influenced by reaction conditions, such as the choice of solvent and base.

Building Block for Heterocyclic Systems

The structural framework of this compound is ideally suited for the construction of a variety of heterocyclic systems, which are core components of many pharmaceuticals, agrochemicals, and materials. mdpi.com The 1,3-dicarbonyl system allows for classical condensation reactions with binucleophiles to form five- and six-membered rings.

This compound is a valuable precursor for synthesizing pyrrole (B145914) and pyridine (B92270) rings, which are ubiquitous in natural products and medicinal chemistry. mdpi.comorganic-chemistry.org

Pyrroles: The Hantzsch pyrrole synthesis, a well-established method, traditionally involves the reaction of a β-enaminone with an α-haloketone. researchgate.net The dicarbonyl nature of this compound allows it to serve as a synthon for the required β-ketoester component in Hantzsch-type reactions. researchgate.net Modern synthetic protocols, such as copper-catalyzed multicomponent reactions, can also employ β-ketoesters to generate highly substituted pyrroles under redox-neutral conditions. nih.gov These methods are of significant interest due to their efficiency and the biological relevance of the 3-acylpyrrole fragment. mdpi.com

Pyridines: The Hantzsch pyridine synthesis offers a direct route to substituted dihydropyridines, which can be subsequently oxidized to pyridines. This multicomponent reaction typically involves the condensation of an aldehyde with two equivalents of a β-ketoester and an ammonia (B1221849) source. nih.gov this compound can function as the β-dicarbonyl component in such syntheses, leading to the formation of complex pyridine derivatives.

The reactivity of this compound also extends to the synthesis of five-membered heterocycles like furans and pyrazolones.

Furans: Substituted furans can be prepared through various synthetic strategies. organic-chemistry.orgrsc.org Copper-catalyzed reactions of β-ketoesters provide a pathway to polysubstituted furans. nih.gov The reaction proceeds through different mechanistic pathways depending on the co-reactants but highlights the versatility of the β-ketoester moiety in forming the furan (B31954) ring. nih.gov

Pyrazolones: The Knorr pyrazole (B372694) synthesis is a classical and efficient method for constructing the pyrazole ring system. This reaction involves the condensation of a β-ketoester with a hydrazine (B178648) derivative (such as hydrazine or phenylhydrazine). The 1,3-dicarbonyl unit within this compound reacts readily with the two nucleophilic nitrogen atoms of hydrazine, leading to cyclization and the formation of a pyrazolone (B3327878) ring.

Role in Complex Molecule and Natural Product Synthesis (as an intermediate)

The utility of this compound as a building block for α,β-unsaturated ketones and various heterocyclic systems makes it a valuable intermediate in the total synthesis of complex molecules and natural products. mdpi.com Many biologically active natural products contain pyrrole, furan, or pyridine cores, and the ability to construct these scaffolds efficiently is a key challenge in synthetic chemistry. mdpi.com For instance, some marine natural products containing pyrrole motifs have demonstrated significant cytotoxicity and are of interest as potential chemotherapeutic agents. mdpi.com By providing a reliable route to these core structures, this compound serves as a foundational element in the strategic assembly of these larger, more intricate target molecules.

Integration into Divergent Synthetic Strategies

Divergent synthesis is a powerful strategy that enables the generation of a library of structurally diverse compounds from a common intermediate. The inherent reactivity of this compound, a 1,3-dicarbonyl compound, makes it an ideal candidate for such strategies, particularly in the synthesis of heterocyclic compounds. Its ability to participate in various multicomponent reactions allows for the rapid assembly of complex ring systems.

One of the most prominent applications of 1,3-dicarbonyl compounds is in the Biginelli reaction , a one-pot cyclocondensation of a β-ketoester, an aldehyde, and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs. wikipedia.orgmdpi.comnih.govnih.gov These dihydropyrimidinones (DHPMs) are a class of heterocycles with significant pharmacological activities, including acting as calcium channel blockers and antihypertensive agents. wikipedia.orgnih.gov While specific studies detailing the use of this compound in the Biginelli reaction are not extensively documented in readily available literature, the general applicability of β-ketoesters in this reaction is well-established. The reaction mechanism typically involves an initial acid-catalyzed aldol (B89426) condensation between the aldehyde and the β-ketoester, followed by the addition of urea and subsequent cyclization and dehydration to yield the final product. wikipedia.org

Another significant multicomponent reaction where this compound can serve as a key precursor is the Hantzsch pyridine synthesis . This reaction involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium (B1175870) acetate (B1210297) to form 1,4-dihydropyridines. wikipedia.orgorganic-chemistry.orgbaranlab.org These products can then be oxidized to the corresponding pyridine derivatives. wikipedia.org The Hantzsch synthesis is a cornerstone in the preparation of various medicinally important pyridine and dihydropyridine (B1217469) scaffolds. wikipedia.orgmdpi.org The versatility of the Hantzsch reaction allows for the synthesis of both symmetrical and unsymmetrical pyridines by carefully choosing the reaction components and conditions. baranlab.org

The reactivity of the dicarbonyl moiety in this compound also allows for its use in the synthesis of other important heterocyclic systems, such as pyrazoles. The condensation of 1,3-dicarbonyl compounds with hydrazine derivatives is a classical and efficient method for the preparation of pyrazole cores.

The following table illustrates the potential of this compound as a divergent precursor in key multicomponent reactions:

| Multicomponent Reaction | Reactants | Product Class |

| Biginelli Reaction | This compound, Aldehyde, Urea/Thiourea | Dihydropyrimidinones |

| Hantzsch Synthesis | This compound (2 eq.), Aldehyde, Ammonia/Ammonium Acetate | 1,4-Dihydropyridines |

| Pyrazole Synthesis | This compound, Hydrazine derivative | Pyrazoles |

Asymmetric Synthesis Applications

The development of enantiomerically pure pharmaceuticals is a cornerstone of modern medicinal chemistry. Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is therefore of paramount importance. While direct enantioselective reactions utilizing this compound are not extensively reported, its structural features make it a valuable precursor for the synthesis of chiral building blocks and for use in conjunction with chiral auxiliaries.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.comsigmaaldrich.com After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. Given the presence of multiple functional groups, this compound can be chemically modified to attach a chiral auxiliary. The resulting chiral derivative can then be subjected to various transformations, with the auxiliary guiding the formation of a specific stereoisomer. For instance, the ester group of the compound could be reacted with a chiral alcohol to form a chiral ester, which could then undergo diastereoselective reactions.

Furthermore, the development of enantioselective Biginelli reactions has been a significant area of research. nih.gov These reactions often employ chiral catalysts, such as chiral Brønsted acids or primary amines derived from cinchona alkaloids, to induce enantioselectivity. nih.gov While specific data on the use of this compound in such reactions is scarce in the literature, the principles of these asymmetric transformations could theoretically be applied. The success of such a reaction would depend on the ability of the chiral catalyst to effectively differentiate between the two enantiotopic faces of the intermediate formed from this compound and the aldehyde.

The potential for asymmetric applications of this compound is summarized below, highlighting the strategic approaches:

| Asymmetric Strategy | Description |

| Chiral Auxiliary | Temporary incorporation of a chiral moiety onto the this compound framework to direct the stereochemical outcome of subsequent reactions. |

| Chiral Catalysis | Utilization of a chiral catalyst, such as a chiral Brønsted acid or organocatalyst, in reactions involving this compound to produce an enantiomerically enriched product. |

Advanced Characterization and Analytical Methodologies for Methyl 3 Acetyl 4 Oxopentanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. nih.gov It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Methyl 3-acetyl-4-oxopentanoate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to unequivocally assign its structure. The compound exists as a mixture of keto and enol tautomers, a common characteristic of β-dicarbonyl compounds, which can be observed and quantified using NMR. nih.govnanalysis.com

Proton (¹H) NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. In a typical deuterated solvent like chloroform (B151607) (CDCl₃), the ¹H NMR spectrum of this compound is expected to show signals corresponding to its unique proton groups. The integration of these signals confirms the number of protons in each environment.

The structure contains four distinct types of protons in its keto form:

Two acetyl methyl groups (a): These six protons are chemically equivalent and appear as a single signal.

One methine proton (b): This proton is situated between the two acetyl groups and adjacent to the methylene (B1212753) group.

One methylene group (c): These two protons are adjacent to the methine proton and the ester functional group.

One methoxy (B1213986) group (d): The three protons of the methyl ester.

The spin-spin splitting of these signals, governed by the n+1 rule, provides connectivity data. For example, the methine proton (b) signal would be split into a triplet by the adjacent methylene protons (c), while the methylene signal (c) would be split into a doublet by the methine proton (b). The acetyl and methoxy methyl protons would appear as singlets as they have no adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound (Keto Form) in CDCl₃

| Proton Assignment | Structure Label | Predicted Chemical Shift (δ, ppm) | Integration | Splitting Pattern |

|---|---|---|---|---|

| Acetyl Protons | a | ~2.2 | 6H | Singlet (s) |

| Methine Proton | b | ~3.8 | 1H | Triplet (t) |

| Methylene Protons | c | ~2.8 | 2H | Doublet (d) |

| Methoxy Protons | d | ~3.7 | 3H | Singlet (s) |

Note: Predicted values are based on standard chemical shift correlation tables for similar functional groups. Actual values may vary. libretexts.orgsigmaaldrich.com

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. A proton-decoupled ¹³C NMR spectrum of this compound would display a separate signal for each chemically non-equivalent carbon atom.

The structure is expected to show six distinct carbon signals in its keto form:

Acetyl Methyl Carbons (C1): The two equivalent methyl carbons.

Methylene Carbon (C2): The carbon of the -CH₂- group.

Methoxy Carbon (C3): The carbon of the -OCH₃ group.

Methine Carbon (C4): The carbon of the -CH- group.

Ester Carbonyl Carbon (C5): The carbon of the -C(=O)O- group.

Keto Carbonyl Carbons (C6): The two equivalent acetyl carbonyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Keto Form) in CDCl₃

| Carbon Assignment | Structure Label | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Acetyl Methyl Carbons | C1 | ~30 |

| Methylene Carbon | C2 | ~45 |

| Methoxy Carbon | C3 | ~52 |

| Methine Carbon | C4 | ~65 |

| Ester Carbonyl Carbon | C5 | ~170 |

| Keto Carbonyl Carbons | C6 | ~202 |

Note: Predicted values are based on standard chemical shift correlation tables. Carbons in carbonyl groups are significantly deshielded and appear at lower fields (higher ppm values). libretexts.orgoregonstate.edu

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are crucial for confirming the complex structure of this compound by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this molecule, a key cross-peak would be observed between the methine proton (b) and the methylene protons (c), confirming their adjacent positions in the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal (e.g., methine proton 'b' to methine carbon 'C4').

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. It is vital for piecing together the molecular skeleton. For instance, HMBC would show a correlation from the acetyl methyl protons (a) to the keto carbonyl carbons (C6), and from the methoxy protons (d) to the ester carbonyl carbon (C5), confirming the placement of the acetyl and methyl ester groups.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. thermofisher.comnih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas.

For this compound, the exact monoisotopic mass is calculated as 172.07356 Da. nih.gov HRMS analysis would involve ionizing the molecule (e.g., via electrospray ionization, ESI) to form adducts such as [M+H]⁺ or [M+Na]⁺. The precise measurement of the m/z value of these ions confirms the molecular formula C₈H₁₂O₄, ruling out other potential formulas with the same nominal mass.

Table 3: Predicted HRMS Data for this compound

| Ion Adduct | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₈H₁₂O₄ | 172.07356 |

| [M+H]⁺ | C₈H₁₃O₄⁺ | 173.08084 |

| [M+Na]⁺ | C₈H₁₂NaO₄⁺ | 195.06278 |

Data sourced from PubChem. nih.gov

Chromatographic Techniques for Purity Assessment and Byproduct Identification

Chromatography is essential for separating components of a mixture, making it ideal for assessing the purity of a synthesized compound and identifying any byproducts from the reaction.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas Chromatography (GC) is a technique used to separate volatile compounds. perkinelmer.com When coupled with a Flame Ionization Detector (FID), it becomes a robust method for quantitative analysis and purity assessment. scielo.br The sample is vaporized and carried by an inert gas through a column containing a stationary phase. Compounds are separated based on their boiling points and interactions with the stationary phase.

For the analysis of this compound, a polar capillary column (e.g., with a polyethylene (B3416737) glycol or 'WAX' stationary phase) would be suitable. The FID provides a response that is proportional to the mass of carbon atoms entering the detector, allowing for the determination of the relative concentration of the main compound and any impurities. The purity is typically expressed as the area percentage of the main peak in the chromatogram.

Table 4: Representative GC-FID Method Parameters for Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | Polar capillary column (e.g., Restek RT-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 230-250 °C |

| Oven Program | Initial temp 100 °C, ramp to 240 °C at 10-20 °C/min, hold for several minutes |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250-280 °C |

Note: These parameters are representative and based on general methods for analyzing fatty acid methyl esters and related compounds. Method optimization would be required for this specific analyte. mdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS serves as a primary tool for assessing its purity and identifying any volatile by-products or residual reactants from its synthesis. The gas chromatograph separates individual components of a sample based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern or "fingerprint" for identification.

While detailed experimental GC-MS studies on this compound are not extensively published, predicted mass spectrometry data provide insight into its expected behavior in a mass spectrometer. uni.lu This data is essential for identifying the compound in complex mixtures. The predicted collision cross-section (CCS) values, which relate to the ion's size and shape, further aid in its characterization. uni.lu

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted Collision Cross Section (CCS) (Ų) |

| [M+H]⁺ | 173.08084 | 135.0 |

| [M+Na]⁺ | 195.06278 | 141.5 |

| [M-H]⁻ | 171.06628 | 135.4 |

| [M+NH₄]⁺ | 190.10738 | 155.2 |

| [M+K]⁺ | 211.03672 | 142.7 |

| [M]⁺ | 172.07301 | 138.2 |

Data sourced from predicted values. uni.lu

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of compounds, and it is particularly valuable for impurity profiling. Unlike GC, HPLC is suitable for non-volatile or thermally unstable compounds. For this compound, reverse-phase HPLC would be the most common approach for separating it from non-volatile impurities.

In a typical reverse-phase setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and a solvent like acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the sample components between the two phases. Because this compound contains carbonyl functional groups that act as chromophores, a UV-Vis detector can be effectively used for its detection and quantification. By developing a validated HPLC method, one can accurately determine the purity of the compound and quantify specific impurities, which is critical for quality control.

| Parameter | Typical Condition | Purpose |

| Column | Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of Water and Acetonitrile | To elute compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detector | UV-Vis Detector | Detection of chromophoric functional groups (ketone, ester). |

| Wavelength | ~254 nm or ~280 nm | Corresponds to the n→π* transitions of the carbonyl groups. |

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |

This table represents a generalized method for impurity analysis.

Theoretical and Computational Studies on Methyl 3 Acetyl 4 Oxopentanoate

Molecular Modeling and Dynamics Simulations

Solvent Effects on Reactivity and Selectivity

The surrounding solvent environment plays a critical role in the reactivity and selectivity of reactions involving Methyl 3-acetyl-4-oxopentanoate. Computational models are employed to predict how different solvents influence the keto-enol tautomeric equilibrium and reaction pathways.

The position of the keto-enol equilibrium is highly dependent on the polarity of the solvent. researchgate.netmissouri.educdnsciencepub.com Generally, polar solvents tend to favor the more polar diketo tautomer, whereas nonpolar solvents favor the enol form, which is stabilized by an intramolecular hydrogen bond. researchgate.netmissouri.edu This principle, known as Meyer's rule, is a cornerstone in understanding the behavior of β-dicarbonyls in solution. researchgate.net

| Solvent | Dielectric Constant (ε) | Predominant Tautomer for a typical β-dicarbonyl |

| Hexane | 1.88 | Enol |

| Benzene | 2.28 | Enol |

| Chloroform (B151607) | 4.81 | Keto |

| Ethanol (B145695) | 24.55 | Keto |

| Water | 80.10 | Keto |

This table illustrates the general trend of solvent effects on the keto-enol equilibrium of β-dicarbonyl compounds, which is applicable to this compound.

Theoretical studies can quantify these solvent effects by incorporating solvent models, such as the Polarizable Continuum Model (PCM), into quantum chemical calculations. These models simulate the bulk solvent's influence on the solute's electronic structure and energetics.

Prediction of Reaction Pathways and Transition States

Computational chemistry is an invaluable tool for mapping out potential reaction pathways and identifying the associated transition states for reactions involving this compound. By calculating the potential energy surface of a reaction, chemists can predict the most likely course of a chemical transformation.

Methods such as DFT can be used to locate transition state structures, which represent the highest energy point along a reaction coordinate. nih.govucsb.edu The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key factor in reaction kinetics. ucsb.edu For instance, in an alkylation reaction of this compound, computational methods can model the approach of an electrophile to the enolate nucleophile and determine the structure and energy of the transition state for the carbon-carbon bond formation. pressbooks.publibretexts.org

Recent advancements have seen the integration of machine learning with reaction network approaches to predict reaction products and pathways, which could be applied to the reactions of this compound. rsc.org These methods learn from vast datasets of known reactions to predict the outcomes of new transformations. rsc.org

Structure-Reactivity Relationship Analysis

The analysis of the relationship between the structure of this compound and its reactivity is a central theme in its chemical investigation. As a β-dicarbonyl compound, its reactivity is dominated by the interplay of its two carbonyl groups and the acidic α-hydrogens. youtube.compressbooks.pubyoutube.com

The presence of both a ketone and an ester functional group introduces asymmetry and offers multiple sites for nucleophilic attack or enolate formation. The acetyl group's carbonyl is generally more electrophilic than the ester carbonyl. The α-protons, flanked by both carbonyls, are significantly acidic, making this position a prime site for deprotonation and subsequent alkylation or acylation reactions. pressbooks.pubyoutube.comlibretexts.org

Quantitative Structure-Activity Relationship (QSAR) models, while more commonly associated with biological activity, can also be developed to correlate structural descriptors of β-dicarbonyl compounds with their chemical reactivity. nih.govresearchgate.net These models use statistical methods to relate molecular properties (descriptors) to an observed activity, which in this context could be reaction rate or equilibrium constants. mdpi.com

Chemoinformatics and Database Mining for Related Transformations

Chemoinformatics and the mining of chemical reaction databases are powerful strategies for discovering and understanding transformations related to this compound. nih.govacs.orgnih.gov These approaches leverage the vast amount of chemical information stored in databases like Reaxys and PubChem to identify known reactions, synthetic routes, and related compounds. nih.govnih.gov

By searching for transformations involving the β-dicarbonyl motif, researchers can uncover a wide range of potential reactions for this compound, including alkylations, acylations, and cyclization reactions. pressbooks.publibretexts.orgpearson.com Database mining can also reveal reaction conditions that have been successfully employed for similar substrates, providing a valuable starting point for experimental design. nih.gov

Furthermore, chemoinformatic tools can be used to enumerate virtual libraries of compounds that could be synthesized from this compound, aiding in the discovery of new molecules with desired properties. nih.govnih.gov These computational techniques are becoming increasingly integral to modern chemical research, enabling the efficient exploration of chemical space. nih.govchemistryworld.combeilstein-journals.org

Future Research Directions and Unexplored Avenues for Methyl 3 Acetyl 4 Oxopentanoate

Development of Green Chemistry Synthetic Routes

The principles of green chemistry are paramount in modern synthetic organic chemistry, and future research on Methyl 3-acetyl-4-oxopentanoate will likely prioritize the development of environmentally benign synthetic methods. Traditional syntheses of β-dicarbonyl compounds often rely on strong bases and volatile organic solvents. Future avenues will move away from these approaches toward more sustainable alternatives.

Key areas of investigation include:

Biocatalysis : The use of enzymes, such as lipases, for transesterification reactions under solvent-free and mild conditions presents a significant green alternative. google.com Lipase-catalyzed routes could offer high chemo- and stereoselectivity, which is particularly valuable in pharmaceutical synthesis. google.com

Electrochemical Synthesis : Electrosynthesis, using electrons as the primary reagent, offers a sustainable pathway for creating complex molecules. rsc.orgresearchgate.net Research into the electrochemical functionalization of β-keto esters to form products like β-keto spirolactones demonstrates a powerful, green method that could be adapted for transformations of this compound. rsc.orgresearchgate.netvapourtec.com These methods often use green solvents like acetone (B3395972) and water. rsc.org

Solvent-Free and Microwave-Assisted Reactions : Catalyst-free and solvent-free amidations of β-ketoesters have been successfully achieved using microwave irradiation, significantly reducing reaction times and waste. orientjchem.org Similarly, the use of solid-supported catalysts, such as KF/alumina, enables solventless Michael addition reactions, aligning with green chemistry principles of waste reduction and energy efficiency. researchgate.net

Advanced Catalytic Systems for Novel Transformations

The reactivity of the dual carbonyl groups and the acidic α-hydrogen in this compound makes it an ideal substrate for a wide range of catalytic transformations. Future research will focus on developing novel catalytic systems to unlock new synthetic pathways that are not achievable through traditional methods.

Promising research directions include:

Palladium Catalysis : The chemistry of π-allylpalladium enolates, generated from allylic β-keto esters, has opened up a plethora of synthetic possibilities. nih.gov These include intramolecular aldol (B89426) condensations, the formation of α-allyl ketones, and the synthesis of α,β-unsaturated ketones under neutral conditions. nih.gov

Cobalt and Ruthenium Catalysis : Highly Lewis acidic complexes of first-row transition metals like cobalt can catalyze unique reactions. For instance, a cationic cobalt(III) complex has been used for the addition of 1,3-dicarbonyl compounds to terminal alkynes. nih.gov Other metals, like ruthenium, have also been employed to catalyze the addition of 1,3-diketones to alkynes. nih.gov

Iron-Catalyzed Rearrangements : Iron-catalyzed reactions, such as the hydrogen atom transfer (HAT)-initiated Dowd–Beckwith rearrangement, present innovative strategies for creating complex cyclic and spirocyclic structures from β-keto esters. acs.org This method allows for stereocontrolled ring-contraction reactions, forming valuable cyclic ketones. acs.org

Table 1: Advanced Catalytic Systems and Their Transformations

| Catalytic System | Transformation Type | Potential Products from β-Keto Esters | Reference |

|---|---|---|---|

| Palladium Complexes | Decarboxylative Allylation / Condensation | α-Allyl ketones, α,β-Unsaturated ketones, Cyclic aldols | nih.gov |

| Cationic Cobalt(III) Complexes | Nakamura Reaction (Addition to Alkynes) | Alkenyl derivatives, Terphenyl compounds | nih.gov |

| Iron Catalysts | HAT-Initiated Ring Contraction | Spirocyclic and Fused-Ring Ketones | acs.org |

| Niobium and Titanium Chlorides | C-Acylation / Condensation | α-Alkylated and α,α-Dialkylated β-Keto Esters | organic-chemistry.org |

Exploration of Its Role in Materials Science Precursors

The versatile reactivity of β-ketoesters like this compound positions them as valuable building blocks for advanced materials. Future research is expected to increasingly explore its potential as a monomer or cross-linking agent in polymer chemistry.

Key areas of focus are:

Recyclable Polymers : β-Ketoesters are pivotal in the synthesis of dynamic covalent bonds, which are essential for creating chemically recyclable polymers. researchgate.net For example, the reaction between β-ketoesters and 1,3-diols can form a cleavable β-(1,3-dioxane)ester (DXE) linkage. nih.gov

High-Performance Thermosets : This DXE linkage has been used to cross-link poly(vinyl alcohol) (PVA), resulting in thermosets with robust mechanical properties and inherent chemical recyclability. The cross-linked PVA demonstrated a significant increase in Young's modulus and toughness while allowing for over 90% recovery of the original polymer under acidic conditions. nih.gov

Functional Polymers : The ability of lipases to acylate polymers like poly(ethylene glycol) (PEG) with β-keto esters opens the door to creating a variety of terminally-functionalized polymers. google.com These materials could serve as supports for the synthesis of other complex molecules, such as heterocycles. google.com

Interdisciplinary Research with Computational Design

The integration of computational chemistry with experimental synthesis offers a powerful paradigm for accelerating discovery. For a molecule like this compound, computational modeling can provide deep mechanistic insights and guide the rational design of new experiments.

Future interdisciplinary research will likely involve:

Predicting Reactivity : Density Functional Theory (DFT) calculations can be used to analyze the electronic structure of β-keto esters. nih.gov This allows for the prediction of reactivity, such as identifying the most electrophilic sites, and understanding tautomeric preferences, which is crucial for designing selective reactions. nih.gov

Enzyme Engineering and Docking : In silico molecular docking studies can simulate how a substrate like a β-keto ester fits into the active site of an enzyme. researchgate.net This information is invaluable for the semi-rational engineering of enzymes, such as ω-transaminases, to improve their catalytic activity and stereoselectivity for bulky substrates. researchgate.net

Designing Bioactive Molecules : Computational tools are being used to design novel β-keto esters with specific biological activities. By modeling the interaction of these compounds with biological targets like proteins involved in bacterial quorum sensing, researchers can design and synthesize new potential antibacterial agents. nih.gov

Table 2: Applications of Computational Design in β-Keto Ester Research

| Computational Method | Application Area | Insights Gained | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Reactivity Analysis | Calculation of global and local electrophilicity; determination of stable tautomeric forms. | nih.gov |

| Molecular Docking | Enzyme-Substrate Interactions | Visualization of binding modes in enzyme active sites (e.g., LasR, LuxS, ω-transaminase). | nih.govresearchgate.net |

| Molecular Mechanics / Generalized Born Surface Area (MM-GBSA) | Binding Affinity | Rescoring of docking solutions to provide more accurate binding-free-energy values. | nih.gov |

| Collision Cross Section (CCS) Prediction | Physicochemical Properties | In silico prediction of ion mobility properties for analytical characterization. | uni.lu |

Q & A

Basic: What are the standard synthetic routes for Methyl 3-acetyl-4-oxopentanoate, and how do reaction conditions influence yield?

Methodological Answer:

The compound is synthesized via alkylation of β-diketones under basic conditions. A validated procedure involves:

- Reacting acetylacetone with methyl bromoacetate in anhydrous THF using sodium hydride (NaH) as a base at 0°C, followed by reflux for 20 hours .

- Key parameters : Strict anhydrous conditions, controlled temperature (0°C to reflux), and stoichiometric NaH to deprotonate the β-diketone.

- Yield optimization : Isolation of the product via ether extraction and rotary evaporation achieves ~90% yield . Contamination by unreacted starting materials can reduce purity; purification via column chromatography is recommended.

Basic: How is this compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H-NMR : Peaks at δ 2.31 ppm (singlet, 6H from two CH₃ groups), δ 2.89–3.95 ppm (multiplet, CH₂ and ester groups) .

- ¹³C-NMR : Signals at δ 202.4 ppm (ketone C=O) and δ 171.2 ppm (ester C=O) confirm functional groups .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion [M + Na]⁺ at m/z 209.0787 (calculated 209.0790) .

- Infrared Spectroscopy (IR) : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (ketone C=O) .

Advanced: How does the alkyl group in β-diketone substrates affect reactivity in copper-catalyzed C–C bond cleavage?

Methodological Answer:

this compound serves as a precursor in copper-catalyzed C–C(O)C bond cleavage to synthesize α,β-unsaturated ketones.

- Substrate sensitivity : Electron-withdrawing groups (e.g., acetyl) stabilize the enolate intermediate, enhancing reactivity.

- Yield discrepancies : Bulky alkyl groups (e.g., branched chains) reduce yields due to steric hindrance during catalysis. For example, yields drop from 90% (linear alkyl) to 60–70% for branched analogs .

- Mitigation : Optimize catalyst loading (e.g., CuI vs. CuBr) and solvent polarity (e.g., DMF enhances solubility of intermediates) .

Advanced: What methodological strategies resolve contradictions in reaction yields for enzymatic transesterification of this compound?

Methodological Answer:

- Response Surface Methodology (RSM) : Used to optimize enzymatic synthesis of derivatives (e.g., butyl-4-methyl-3-oxopentanoate).

- Critical factors: Enzyme load (104 mg Novozym 435), substrate molar ratio (methyl ester:n-butanol = 1:3), and temperature (55°C) .

- Kinetic modeling : The reaction follows a ternary complex ordered bi-bi mechanism , with substrate inhibition observed at high methyl ester concentrations (Ki = 2.2 mol/L) .

- Troubleshooting : Use progress curve analysis to identify inhibition thresholds and adjust substrate feeding rates .

Basic: How is this compound purified post-synthesis, and what solvents are optimal?

Methodological Answer:

- Liquid-liquid extraction : Separate organic layers using diethyl ether; wash with brine to remove residual base (NaH) .

- Drying agents : Anhydrous MgSO₄ or Na₂SO₄ for moisture removal.

- Distillation/Chromatography : For high-purity requirements, employ vacuum distillation (low boiling esters) or silica gel chromatography (hexane:ethyl acetate gradient) .

Advanced: How do structural analogs (e.g., ethyl vs. methyl esters) differ in reactivity for drug precursor synthesis?

Methodological Answer:

- Steric and electronic effects :

- Ethyl 3-acetyl-4-oxopentanoate (ethyl ester) shows slower reaction kinetics in nucleophilic acyl substitutions due to increased steric bulk .

- Methyl esters (e.g., this compound) exhibit higher electrophilicity, favoring faster enolate formation in Claisen condensations .

- Biological activity : Ethyl derivatives are more lipophilic, enhancing cell membrane permeability in anticancer assays .

Advanced: What computational tools predict the reactivity of this compound in multi-step syntheses?

Methodological Answer:

- Density Functional Theory (DFT) : Models enolate formation energies and transition states for C–C bond cleavage .

- Retrosynthetic software (e.g., Chematica) : Identifies viable pathways using this compound as a β-ketoester building block .

- Machine learning (ORD database) : Predicts optimal solvents/catalysts by training on reaction datasets (e.g., THF vs. DMF for Cu-catalyzed reactions) .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.